molecular formula C15H16N2O5S B2732327 N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 305374-52-1

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2732327
CAS No.: 305374-52-1
M. Wt: 336.36
InChI Key: HHKNZBYYTZFNGP-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a sulfonamide derivative featuring a benzo[cd]indole core substituted with a 2-oxo-1,2-dihydro group and a sulfonamide moiety modified with two 2-hydroxyethyl groups. Its molecular formula is C₁₅H₁₆N₂O₅S, with a molecular weight of 336.4 g/mol .

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c18-8-6-17(7-9-19)23(21,22)13-5-4-12-14-10(13)2-1-3-11(14)15(20)16-12/h1-5,18-19H,6-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKNZBYYTZFNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound derived from the benzo[cd]indole framework, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group and two hydroxyethyl substituents, contributing to its solubility and potential bioactivity. The structural formula can be represented as follows:

C14H16N2O4S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. Notably, studies have identified its role as an inhibitor of the mitochondrial protein tyrosine phosphatase (mPTPB), which is crucial in regulating immune responses and bacterial growth.

Inhibition of mPTPB

A study screened a library of compounds for mPTPB inhibitors and identified several derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. These compounds demonstrated noncompetitive inhibition of mPTPB, leading to reduced intracellular growth of Mycobacterium tuberculosis (Mtb) in macrophages without affecting cell viability at concentrations up to 100 µM .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Cytotoxicity : Demonstrated cytotoxic effects in certain cancer cell lines.
  • Immunomodulation : Alters immune cell responses through mPTPB inhibition.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Mtb and other bacteria
CytotoxicityInduces apoptosis in cancer cell lines
ImmunomodulationModulates immune response via mPTPB inhibition

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various 2-oxo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those for traditional antibiotics .
  • Cytotoxic Effects :
    In vitro studies on human cancer cell lines revealed that this compound induced cell death through apoptosis. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, suggesting its potential as an anticancer agent .
  • Immunomodulatory Effects :
    The compound's ability to inhibit mPTPB was linked to enhanced macrophage activation and reduced bacterial load in infected cells. This finding highlights its potential application in treating infections where immune evasion by pathogens is a concern .

Scientific Research Applications

Tumor Necrosis Factor Alpha Inhibition

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been investigated as a potent inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation. Dysregulation of TNF-α is linked to various inflammatory diseases, including rheumatoid arthritis and Crohn's disease. Studies have shown that derivatives of this compound can effectively inhibit TNF-α activity, suggesting its potential as a therapeutic agent for treating inflammatory disorders .

Carbonic Anhydrase Inhibition

Recent research has highlighted the compound's ability to act as an inhibitor of human carbonic anhydrase II (hCA II). Carbonic anhydrases are crucial enzymes involved in regulating pH and fluid balance in the body. Inhibitors of these enzymes have applications in treating conditions such as glaucoma, epilepsy, and cancer. The design and synthesis of indole-based benzenesulfonamides, including this compound, have shown promising results in inhibiting hCA II with potential therapeutic implications .

Cancer Treatment

The compound has also been explored for its anticancer properties. It has been reported to inhibit BET bromodomain proteins, which play a significant role in cancer cell proliferation and survival. By targeting these proteins, this compound could be developed into a novel treatment for various cancers, including hematological malignancies .

Case Studies

StudyApplicationFindings
Peking University StudyTNF-α InhibitionDemonstrated that derivatives of the compound are among the most potent small molecule TNF-α inhibitors identified to date .
Carbonic Anhydrase StudyhCA InhibitionIdentified novel indole-based sulfonamides that effectively inhibit hCA II, suggesting potential use in treating glaucoma and other conditions .
Cancer ResearchBET Bromodomain InhibitionShowed that the compound can inhibit BET bromodomain proteins, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides, which exhibit structural diversity based on their N-substituents. Below is a comparative analysis of key analogs, including synthesis yields, structural features, and biological activities:

Table 1: Comparative Analysis of Benzo[cd]indole Sulfonamide Derivatives

Compound Name & ID Substituent(s) on Sulfonamide Molecular Weight (g/mol) Synthesis Yield Key Biological Activity (IC₅₀ or Inhibition)
N,N-bis(2-hydroxyethyl) derivative Two 2-hydroxyethyl groups 336.4 Not reported Not tested in provided studies
4a 5-aminonaphthalen-1-yl 393.4 26% TNF-α/TNFR1 binding inhibition (data not shown)
4b 3-aminonaphthalen-2-yl 393.4 26% Moderate NF-κB transcriptional inhibition
4c 1,2,3,4-tetrahydronaphthalen-1-yl 379.4 48% Competitive TNF-α/TNFR1 binding inhibition
4e 1H-indol-6-yl 367.4 68% High-yield synthesis; NF-κB activity tested
S10 Undisclosed substituent ~336–393 (estimated) Not reported IC₅₀ = 19.1 µM (NF-κB inhibition)
SPD304 (Control) Non-sulfonamide small molecule N/A N/A IC₅₀ = 6.4 µM (NF-κB inhibition)

Key Findings from Comparisons

Synthesis Efficiency :

  • Yields for sulfonamide derivatives vary significantly (10–68%), influenced by steric and electronic effects of substituents. For example, bulkier groups like naphthalen-1-ylmethyl (4d, 10% yield) result in lower yields compared to simpler amines like 1H-indol-6-yl (4e, 68%) .
  • The N,N-bis(2-hydroxyethyl) derivative’s yield is unreported, but its polar substituents may improve solubility, a critical factor in drug development.

Biological Activity :

  • Analogs such as S10 (IC₅₀ = 19.1 µM) and SPD304 (IC₅₀ = 6.4 µM) demonstrate dose-dependent NF-κB transcriptional inhibition, a pathway linked to inflammatory diseases .
  • The hydroxyethyl groups in the target compound could enhance hydrogen-bonding interactions with biological targets (e.g., TNF-α or TNFR1), though direct activity data are absent in the evidence.

Structural Influence on Activity: Aromatic vs. Aliphatic Substituents: Compounds with aromatic amines (e.g., 4a, 4b) show moderate activity, while aliphatic or heterocyclic substituents (e.g., 4e) may improve binding affinity due to conformational flexibility .

Research Implications and Limitations

  • Competitive binding assays (e.g., SPR or luciferase reporter systems) are needed to evaluate its efficacy .
  • Synthetic Optimization : Higher-yielding routes for polar derivatives (e.g., hydroxyethyl-substituted compounds) could prioritize scalability for preclinical testing.

Q & A

Q. What are the key steps for synthesizing N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and how can its purity be validated?

Synthesis typically involves sulfonation of the benzoindole core followed by nucleophilic substitution with bis(2-hydroxyethyl)amine. A methodologically robust approach includes:

  • Sulfonyl chloride formation : Reacting the precursor with chlorosulfonic acid under controlled temperatures (0°C to room temperature) to avoid side reactions .
  • Amine coupling : Using triethylamine (Et3N) as a base and dimethylaminopyridine (DMAP) as a catalyst in DMF to ensure efficient N-substitution .
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product. Purity validation requires 1H/13C NMR to confirm structural integrity and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • UV-Vis spectroscopy : Monitor absorbance shifts in acidic/basic buffers to assess electronic stability of the sulfonamide and indole moieties.
  • FT-IR : Track changes in hydroxyl (-OH), sulfonamide (-SO2NH), and carbonyl (C=O) vibrational bands to detect hydrolysis or degradation .
  • NMR stability studies : Conduct time-resolved 1H NMR in D2O or DMSO-d6 to observe proton exchange or decomposition products .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

ICReDD’s integrated computational-experimental framework is applicable:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in sulfonation or alkylation steps .
  • Reaction path screening : Employ algorithms like GRRM (Global Reaction Route Mapping) to identify low-energy pathways and avoid kinetically trapped intermediates .
  • Feedback loops : Validate computational predictions with small-scale experiments (e.g., microreactors) and refine models using experimental yields .

Q. What experimental design strategies resolve contradictions in solubility and reactivity data across studies?

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify dominant factors. For example, a 2^3 factorial design can isolate the effect of DMF vs. THF on sulfonamide coupling efficiency .
  • Response Surface Methodology (RSM) : Optimize conflicting variables (e.g., solubility vs. reaction rate) by modeling nonlinear relationships .
  • Cross-validation : Compare results with analogous compounds (e.g., indole-5-carboxylic acid derivatives) to contextualize discrepancies .

Q. How does reactor design influence scalability for photoactive derivatives of this compound?

  • Continuous-flow reactors : Enhance photostability by minimizing light exposure duration and improving heat dissipation .
  • Membrane technologies : Integrate nanofiltration membranes to separate byproducts (e.g., unreacted sulfonyl chlorides) during continuous synthesis .
  • Process control systems : Implement real-time UV monitoring to adjust reactant feed rates and maintain optimal stoichiometry .

Q. What mechanistic insights justify the compound’s selectivity in biological assays?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinase domains) to identify binding hotspots (e.g., sulfonamide H-bonding with active-site residues) .
  • Isotopic labeling : Use deuterated hydroxyethyl groups to study metabolic stability via LC-MS, differentiating degradation pathways .
  • Fluorescence quenching assays : Measure Förster resonance energy transfer (FRET) to quantify binding affinity and competitive inhibition .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point and thermal stability?

  • DSC/TGA validation : Perform differential scanning calorimetry (DSC) to determine exact melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds .
  • Sample history audit : Compare synthesis protocols (e.g., recrystallization solvents, drying methods) across studies. For example, residual DMF may depress melting points .
  • Reference standards : Cross-check against NIST-certified indole derivatives (e.g., indole-6-carboxylic acid, mp 256–259°C) to calibrate instrumentation .

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